N-[9-[(1S,3R,4S,7R)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]purin-6-yl]benzamide
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Overview
Description
N-[9-[(1S,3R,4S,7R)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-hydroxy-2,5-dioxabicyclo[221]heptan-3-yl]purin-6-yl]benzamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[9-[(1S,3R,4S,7R)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]purin-6-yl]benzamide involves multiple steps, each requiring specific reagents and conditions. The initial step typically involves the preparation of the bicyclic heptane structure, followed by the introduction of the purine and benzamide groups. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[9-[(1S,3R,4S,7R)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]purin-6-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired outcome. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[9-[(1S,3R,4S,7R)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]purin-6-yl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and disease treatment.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[9-[(1S,3R,4S,7R)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]purin-6-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
N-[9-[(1S,3R,4S,7R)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]purin-6-yl]benzamide can be compared with other similar compounds, such as:
Lamellarins: These compounds have a fused pyrrolocoumarin skeleton and exhibit various biological activities.
(-)-Carvone: A natural compound found in spearmint, known for its bioactive properties.
The uniqueness of this compound lies in its complex structure and the diverse range of applications it offers in scientific research.
Properties
Molecular Formula |
C39H35N5O7 |
---|---|
Molecular Weight |
685.7 g/mol |
IUPAC Name |
N-[9-[(1S,3R,4S,7R)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C39H35N5O7/c1-47-29-17-13-27(14-18-29)39(26-11-7-4-8-12-26,28-15-19-30(48-2)20-16-28)50-22-38-21-49-32(33(38)45)37(51-38)44-24-42-31-34(40-23-41-35(31)44)43-36(46)25-9-5-3-6-10-25/h3-20,23-24,32-33,37,45H,21-22H2,1-2H3,(H,40,41,43,46)/t32-,33+,37+,38-/m0/s1 |
InChI Key |
QKRIAIFSTHOZRG-KUZRUJOZSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@]45CO[C@@H]([C@H]4O)[C@@H](O5)N6C=NC7=C(N=CN=C76)NC(=O)C8=CC=CC=C8 |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC45COC(C4O)C(O5)N6C=NC7=C(N=CN=C76)NC(=O)C8=CC=CC=C8 |
Origin of Product |
United States |
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